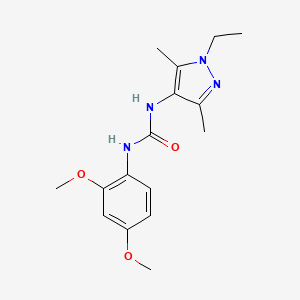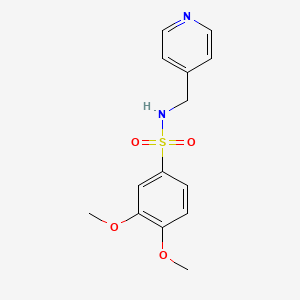
2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide, also known as CPP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPP is a hydrazide derivative that has been synthesized by various methods and has shown promising results in the field of medicinal chemistry, drug discovery, and other related fields.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide is not fully understood. However, studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has been reported to exhibit various biochemical and physiological effects. In animal studies, 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has been shown to reduce inflammation, pain, and fever. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has also been reported to exhibit antitumor activity in various cancer cell lines. Studies have also shown that 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized by various methods. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide. One direction is the development of new synthetic methods for the production of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide and its analogs. Another direction is the study of the structure-activity relationship of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide and its analogs, which can provide insights into the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide and its potential applications in various fields. The development of new formulations of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide that can improve its solubility and bioavailability is another direction. The study of the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide in vivo is also an important area of future research. Finally, the study of the potential applications of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide in other fields, such as agriculture and environmental science, is an area of future research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has been reported by various methods, including the reaction of 4-chloro-3-methylphenol with 3-phenylbutyraldehyde in the presence of hydrazine hydrate and glacial acetic acid. The reaction mixture was refluxed for several hours, and the product was obtained by recrystallization from ethanol. Other methods include the reaction of 4-chloro-3-methylphenol with 3-phenylbutyraldehyde in the presence of hydrazine hydrate and ethanol, and the reaction of 4-chloro-3-methylphenol with 3-phenylbutyraldehyde in the presence of hydrazine hydrate and acetic anhydride.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has also been studied for its potential anticancer activity, with studies showing that 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide can induce apoptosis in cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide has also been studied for its potential applications in the field of drug discovery, with studies showing that 2-(4-chloro-3-methylphenoxy)-N'-(3-phenylbutylidene)propanohydrazide can act as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-3-phenylbutylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-14(17-7-5-4-6-8-17)11-12-22-23-20(24)16(3)25-18-9-10-19(21)15(2)13-18/h4-10,12-14,16H,11H2,1-3H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUQQDBWNOWDCB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN=CCC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/CC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

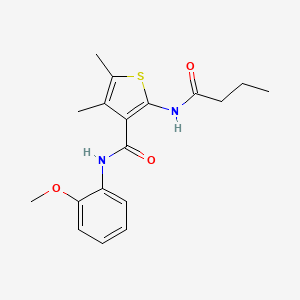
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)
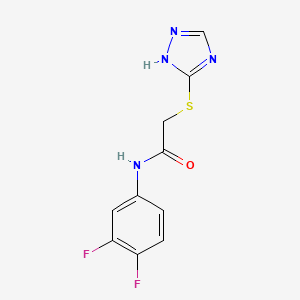
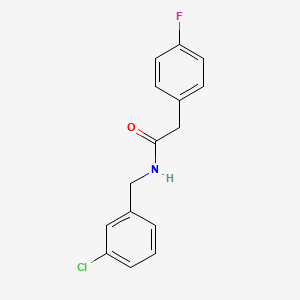
methanone](/img/structure/B5833208.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
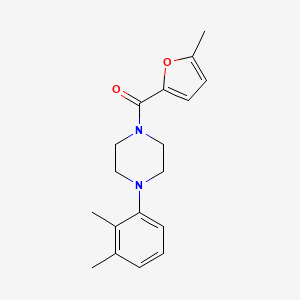
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
